4,5-Dibromophthalic acid
Overview
Description
4,5-Dibromophthalic acid is a chemical compound with the CAS Number: 24063-28-3 . It has a molecular weight of 323.93 and its IUPAC name is 4,5-dibromophthalic acid . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4,5-Dibromophthalic acid involves a process where phthalylhydrazine is dissolved into glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80 to 100 DEG C and reacted for 0.5 to 1 hour . After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water . The solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .Molecular Structure Analysis
The molecular formula of 4,5-Dibromophthalic acid is C8H4Br2O4 . The InChI code for this compound is 1S/C8H4Br2O4/c9-5-1-3 (7 (11)12)4 (8 (13)14)2-6 (5)10/h1-2H, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
4,5-Dibromophthalic acid is a solid at room temperature . It has a density of 2.205g/cm3 . The boiling point of this compound is 448ºC at 760 mmHg .Scientific Research Applications
Adamantane-Functionalized Phthalimide Scaffold
- Scientific Field : Organic Chemistry, Drug Discovery .
- Application Summary : The compound 4,5-Dibromophthalic acid is used in the synthesis of an adamantane-functionalized phthalimide scaffold. This novel compound could be used as a precursor for various synthetic pathways .
- Methods of Application : The adamantanyl-functionalized phthalimide scaffold contains bromide groups on the C4 and C5 positions of the benzene ring, allowing further facile modifications of the scaffold .
- Results or Outcomes : The structure was fully characterized including single-crystal X-ray crystallography. The crystal structure shows an adamantane moiety at an angle of 115.57 (7)° to the phthalimide core, hence sterically freeing the adamantane unit for host–guest interactions .
Synthesis of Carboxyl Substituted Phthalocyanine Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5-Dibromophthalic acid is used in the synthesis of carboxyl substituted phthalocyanine compounds .
- Methods of Application : Optimal reaction conditions for 4,5-dibromophthalic acid synthesization with potassium permanganate, phase transfer catalyst, and o-xylene result in a yield of 85.5% .
- Results or Outcomes : The synthesis process improves the yield of carboxyl substituted phthalocyanine compounds .
Preparation Method of 4,5-Dibromophthalic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5-Dibromophthalic acid is used in a preparation method that involves dissolving phthalylhydrazine into glacial acetic acid, adding N-bromo-succinimide (NBS), and heating the mixture .
- Methods of Application : After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water. Solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .
- Results or Outcomes : The preparation method of 4,5-dibromophthalic acid has the advantages of low cost, easy treatment of the reaction, and both products of two steps are separated out in a solid manner .
Synthesis of Carboxyl Substituted Phthalocyanine Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5-Dibromophthalic acid is used in the synthesis of carboxyl substituted phthalocyanine compounds .
- Methods of Application : Optimal reaction conditions for 4,5-dibromophthalic acid synthesization with potassium permanganate, phase transfer catalyst, and o-xylene result in a yield of 85.5% .
- Results or Outcomes : The synthesis process improves the yield of carboxyl substituted phthalocyanine compounds .
Preparation Method of 4,5-Dibromophthalic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5-Dibromophthalic acid is used in a preparation method that involves dissolving phthalylhydrazine into glacial acetic acid, adding N-bromo-succinimide (NBS), and heating the mixture .
- Methods of Application : After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water. Solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .
- Results or Outcomes : The preparation method of 4,5-dibromophthalic acid has the advantages of low cost, easy treatment of the reaction, and both products of two steps are separated out in a solid manner .
Diastereoselective Synthesis of 4,5-Difluoropipecolic Acids
- Scientific Field : Organic Chemistry .
- Application Summary : 4,5-Dibromophthalic acid is used in the diastereoselective synthesis of 4,5-difluoropipecolic acids .
- Methods of Application : Three of the four possible diastereoisomers of 4,5-difluoropipecolic acid were successfully synthesized via deoxyfluorination chemistry .
- Results or Outcomes : A DFT-based conformational study, supported by NMR J-based analysis, revealed that the different diastereoisomers of 4,5-difluoropipecolic acid preferentially adopt different puckers of the six-membered ring .
Safety And Hazards
The safety information for 4,5-Dibromophthalic acid includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4,5-dibromophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYHOLKTROMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505930 | |
Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromophthalic acid | |
CAS RN |
24063-28-3 | |
Record name | 4,5-Dibromobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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